
Mepivacaine
Overview
Description
Mepivacaine (C₁₅H₂₂N₂O; molecular weight: 246.35) is an intermediate-duration amide local anesthetic introduced in 1957 . Its pKa of 7.6 facilitates rapid onset, while its high protein binding (75–85%) and methyl side chain contribute to a moderate duration of action (4–6 hours) . Clinically, it is favored in dental procedures and shoulder surgery due to its dense motor block and low systemic toxicity . Unlike lidocaine or bupivacaine, this compound formulations are often used without vasoconstrictors in pediatric or cardiovascular patients to avoid hemodynamic fluctuations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mepivacaine can be synthesized using N-(2,6-dimethylphenyl)-2-piperidinecarboxamide as a starting material. Formaldehyde is used as a methylation reagent, and the reaction is carried out in formic acid at 60-100°C . This method avoids the use of hazardous reagents like dimethyl sulfate and sodium cyanoborohydride, making it a safer and more efficient process .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic synthesis by reductive acylation. This process occurs under mild conditions (20–50°C, hydrogen at atmospheric pressure, organic solvent) and yields target products with high efficiency .
Chemical Reactions Analysis
Types of Reactions
Mepivacaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are less commonly discussed.
Reduction: The compound can be reduced, particularly in the context of its synthesis.
Substitution: this compound can participate in substitution reactions, especially during its synthesis and modification.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include formaldehyde for methylation and various organic solvents for catalytic synthesis .
Major Products Formed
The primary product formed from these reactions is this compound itself, along with its optical enantiomers .
Scientific Research Applications
Pharmacological Profile
Mepivacaine works by blocking sodium channels, which prevents the initiation and conduction of nerve impulses. This action results in effective local anesthesia with a rapid onset and moderate duration of effect, typically lasting 2-3 hours.
Clinical Applications
-
Dental Procedures
- This compound is extensively used in dentistry for procedures such as tooth extractions, root canal treatments, and periodontal surgeries. Its efficacy has been compared with other local anesthetics like lidocaine.
- A study reported that this compound provides effective pain control during irreversible pulpitis treatments, although success rates are variable .
- Regional Anesthesia
- Pediatric Applications
- Postoperative Pain Management
Comparative Efficacy
A comparative analysis of this compound and other local anesthetics reveals its relative advantages:
Anesthetic | Onset Time | Duration | Common Uses |
---|---|---|---|
This compound | Fast | 2-3 hrs | Dental procedures, nerve blocks |
Lidocaine | Fast | 1-2 hrs | Dental procedures, minor surgeries |
Bupivacaine | Moderate | 4-6 hrs | Major surgeries, epidurals |
Safety Profile
This compound has a well-established safety profile with minimal adverse effects when administered correctly. Studies have shown it does not significantly increase the risk of genotoxicity or carcinogenicity . The pharmacovigilance data indicate no major identified risks associated with its use in clinical settings.
Case Studies
- Case Study on Dental Anesthesia
- Pediatric Surgery Case
Mechanism of Action
Mepivacaine works by blocking the generation and conduction of nerve impulses. It achieves this by inhibiting the influx of sodium ions through the cell membrane, thereby increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . This block at the sodium channel is reversible, allowing normal nerve function to return once the drug diffuses away from the axon .
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons
Structural Similarities and Differences
Mepivacaine shares a piperidine backbone with bupivacaine and ropivacaine but differs in the N-alkyl side chain (methyl group). Bupivacaine has a butyl group, ropivacaine a propyl group, and lidocaine an ethyl group (Table 1) .
Table 1: Structural Comparison of this compound and Analogous Local Anesthetics
Compound | Side Chain | pKa | Protein Binding | Lipid Solubility |
---|---|---|---|---|
This compound | Methyl | 7.6 | 75–85% | Intermediate |
Bupivacaine | Butyl | 8.1 | 95% | High |
Ropivacaine | Propyl | 8.2 | 94% | Moderate-High |
Lidocaine | Ethyl | 7.9 | 65% | Moderate |
The methyl group in this compound reduces hepatotoxicity compared to bupivacaine, despite their structural similarity .
Pharmacokinetic Properties
- Onset : Lidocaine (pKa 7.9) has faster onset than this compound in some contexts due to higher lipid solubility, but 3% this compound achieves pulpal anesthesia faster than lidocaine with epinephrine in dental procedures .
- Duration : Bupivacaine > Ropivacaine > this compound > Lidocaine. In interscalene blocks, this compound alone provides 4.9 hours of analgesia vs. 14.0 hours for bupivacaine .
- Metabolism : this compound undergoes hepatic hydrolysis to (±)4´-hydroxythis compound and PPX, while lidocaine forms MEGX .
Table 2: Clinical Efficacy in Dental Anesthesia
Formulation | Success Rate vs. Lidocaine+Epinephrine | Onset Time (min) | Duration (hours) |
---|---|---|---|
3% this compound (plain) | Lower (OR 0.71; P = 0.05) | 1.13–1.77 faster | 4.9 ± 2.4 |
2% this compound+1:100,000 Adrenaline | Higher (P < 0.00001) | Similar | Comparable |
This compound with levonordefrin matches lidocaine’s success rate (P = 0.69) but causes less tachycardia .
Regional Anesthesia
- In interscalene blocks, combining 1.5% this compound and 0.5% bupivacaine yields intermediate duration (10.3 hours vs. 14.0 hours for bupivacaine alone) .
- For epidural anesthesia, 2% this compound provides comparable motor block to 0.75% ropivacaine but shorter postoperative analgesia .
Table 3: Toxicity and Adverse Effects
Compound | Systemic Toxicity | Hepatotoxicity | Cardiotoxicity |
---|---|---|---|
This compound | Low | Non-active | Minimal |
Bupivacaine | High | Active | Severe arrhythmias |
Lidocaine | Moderate | Not reported | Moderate vasodilation |
This compound’s stereoselectivity enhances safety: the (S,+) isomer is more potent but less cardiotoxic than bupivacaine’s enantiomers .
Key Research Findings
SGLT1 Inhibition : Chain length correlates with activity: bupivacaine (64% inhibition) > ropivacaine (30%) > this compound (11%) .
Pediatric Use : 3% plain this compound is safer for children, though lidocaine achieves faster onset (104.93s vs. 138.13s) .
Biological Activity
Mepivacaine is a widely used local anesthetic, particularly in dental and surgical procedures. It is known for its rapid onset and moderate duration of action. This article explores the biological activity of this compound, focusing on its pharmacodynamics, metabolism, clinical applications, and recent research findings.
Pharmacodynamics
This compound functions primarily by blocking sodium channels in nerve cells, which inhibits the propagation of action potentials. This mechanism results in a reversible loss of sensation in the targeted area. The drug is approximately 75% bound to plasma proteins, which influences its pharmacokinetics and efficacy .
Key Properties
- Onset of Action : Rapid onset (within 5-10 minutes).
- Duration : Moderate duration (approximately 1.5 to 3 hours).
- Half-Life : Ranges from 1.9 to 3.2 hours in adults; significantly longer in neonates (8.7 to 9 hours) due to immature hepatic metabolism .
Metabolism and Excretion
This compound is primarily metabolized in the liver, with about 50% of the administered dose being excreted into bile as metabolites. Only a small percentage (5-10%) is excreted unchanged in urine .
Clinical Applications
This compound is used in various clinical settings:
- Dental Procedures : Commonly used for local anesthesia during dental surgeries.
- Podiatry and Orthopedic Surgery : Employed for regional anesthesia in foot and joint procedures.
- Veterinary Medicine : Used for managing pain in horses during surgical procedures .
Research Findings
Recent studies have provided insights into the biological activity of this compound beyond its anesthetic properties.
Antimicrobial Activity
A study examined the effects of this compound when combined with amikacin for intravenous regional limb perfusion (IVRLP) in horses. The results indicated that this compound did not decrease the antimicrobial activity of amikacin while providing effective analgesia . This suggests potential applications for this compound in settings where pain management and infection control are critical.
Cytotoxicity Concerns
Research has shown that concentrations of this compound following intra-articular injections can exceed levels associated with cytotoxic effects on joint cells. In one study involving horses, synovial fluid concentrations were measured after injections, revealing that this compound levels could reach up to 13.38 mg/mL shortly after administration . These findings raise concerns regarding the potential for joint damage with repeated use.
Case Studies
- Intra-Articular Injections in Horses : A study involving intra-articular injections of this compound showed that concentrations could lead to cytotoxic effects on fibroblast-like synoviocytes and chondrocytes, particularly at higher doses or repeated administrations .
- Efficacy in Dental Procedures : In a clinical setting involving mandibular molars, patients received a single cartridge of 2% this compound with notable success in pain management during extraction procedures .
Summary Table of Key Findings
Study Focus | Key Findings |
---|---|
Pharmacodynamics | Rapid onset, moderate duration, primarily liver metabolism |
Antimicrobial Activity | Maintains amikacin's efficacy without reducing effectiveness |
Cytotoxicity Risks | High concentrations post-injection can harm joint cells |
Clinical Efficacy | Effective analgesia observed in dental and surgical contexts |
Q & A
Basic Research Questions
Q. What are the pharmacokinetic properties of mepivacaine, and how do they influence experimental design in preclinical studies?
this compound exhibits rapid absorption and distribution, with high concentrations in highly perfused organs (e.g., liver, lungs, heart) and detectable fetal levels within minutes of administration . Researchers should account for its intermediate duration of action (1-2 hours) and vasoconstrictive properties when designing pharmacokinetic studies. Plasma concentration measurements require sensitive techniques like chemiluminescence (CL) assays (limit of detection: 0.1 µg/mL) to capture therapeutic ranges (1-5 µg/mL) .
Q. How does this compound’s mechanism of action differ from other amide-type local anesthetics in nerve block studies?
this compound blocks voltage-gated sodium channels, similar to lidocaine and bupivacaine, but with distinct receptor-binding kinetics. Its lower lipid solubility compared to bupivacaine reduces tissue penetration, making it suitable for short-duration nerve blocks. In vitro models (e.g., rat aortic rings) demonstrate intrinsic vasoconstriction, which minimizes systemic absorption and enhances local efficacy .
Q. What methodological considerations are critical for assessing this compound’s safety profile in animal models?
Dose-response studies should prioritize neurotoxicity assessments (e.g., neuronal apoptosis markers) and cardiovascular monitoring (e.g., blood pressure, heart rate). For epidural administration in large-animal models, injectate volume and cranial migration patterns must be standardized to avoid central nervous system toxicity .
Advanced Research Questions
Q. How can researchers optimize this compound’s concentration for nerve block duration while minimizing systemic toxicity?
Sequential dose-finding trials using the up-down method or isotonic regression are recommended. For example, adding magnesium sulfate (MgSO₄) as an adjuvant to this compound increases block success rates (70.8% vs. 46.4% for plain this compound) by prolonging neuronal depolarization without altering toxicity thresholds . Validate outcomes via quantitative sensory testing (QST) or electrophysiological monitoring.
Q. What statistical approaches are most robust for analyzing contradictory data in comparative trials of this compound versus bupivacaine?
Use superiority-designed randomized controlled trials (RCTs) with one-way ANOVA for intergroup comparisons (e.g., ambulation time post-arthroplasty). Address confounding variables (e.g., injectate baricity) through stratified randomization. Retrospective studies risk Type II errors due to unstandardized outcome measures, as seen in ambulation time discrepancies .
Q. How can chemiluminescence (CL) assays improve this compound quantification in human plasma compared to traditional HPLC methods?
The Ru(phen)₃²⁺–Ce(IV) CL system offers 10-fold lower detection limits (0.1 µg/mL) and reduced matrix interference via time-resolved emission profiles. This method is ideal for pharmacokinetic studies requiring high throughput and minimal sample preparation .
Q. What experimental models best replicate this compound’s vasoconstrictive effects in vascular studies?
Isolated rat aortic rings pre-treated with nitric oxide synthase inhibitors (e.g., L-NAME) can isolate this compound’s direct vasoconstrictive action. Measure tension changes via force transducers and validate with calcium channel blockers to confirm mechanism specificity .
Q. How do enantiomeric differences (R(-)- vs. S(+)-mepivacaine) impact experimental outcomes in pharmacokinetic studies?
Enantiomer-specific assays (e.g., chiral chromatography) are essential, as R(-)-mepivacaine exhibits faster hepatic clearance. In vitro models should use racemic mixtures unless studying stereoselective metabolism or toxicity .
Q. What ethical and practical criteria (per FINER framework) should guide clinical research questions on this compound?
Ensure questions are F easible (adequate sample size), I nteresting (addresses vasoconstriction mechanisms), N ovel (e.g., adjuvant combinations), E thical (risk-benefit analysis for fetal exposure), and R elevant (clinical applications in outpatient surgery) .
Q. How can systematic reviews address conflicting evidence on this compound’s efficacy in epidural anesthesia?
Apply PRISMA guidelines to synthesize RCTs and cohort studies. Use meta-regression to adjust for covariates like injectate volume and patient positioning. Prioritize studies with standardized outcome measures (e.g., dermatome analgesia levels) to reduce heterogeneity .
Q. Tables
Table 1. Key Pharmacokinetic Parameters of this compound
Parameter | Value | Methodological Source |
---|---|---|
Plasma half-life (t₁/₂) | 1.9–3.2 hours | CL assay |
Protein binding | 75–80% | Equilibrium dialysis |
CNS toxicity threshold | 5–10 µg/mL | Rat aortic ring model |
Table 2. Comparative Efficacy in Nerve Block Duration
Anesthetic | Adjuvant | Success Rate | Study Design |
---|---|---|---|
This compound | None | 46.4% | RCT |
This compound | MgSO₄ (50 mg) | 70.8% | Double-blind RCT |
Bupivacaine | None | 35% | Superiority RCT |
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWLQCZOYSRPNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1722-62-9 (mono-hydrochloride) | |
Record name | Mepivacaine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023259 | |
Record name | Mepivacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mepivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.21e-01 g/L | |
Record name | Mepivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00961 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mepivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Local anesthetics block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: pain, temperature, touch, proprioception, and skeletal muscle tone. | |
Record name | Mepivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00961 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
96-88-8 | |
Record name | Mepivacaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mepivacaine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mepivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00961 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Mepivacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.313 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEPIVACAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6E06QE59J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Mepivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150.5 °C | |
Record name | Mepivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00961 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mepivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.